Losartan Potassium

Description

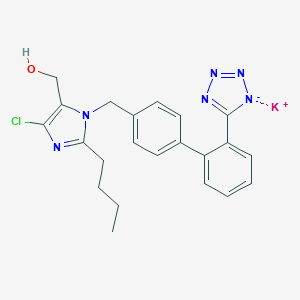

Structure

2D Structure

Properties

IUPAC Name |

potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCMYAYHXIHQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClKN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114798-26-4 (Parent) | |

| Record name | Losartan potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044209 | |

| Record name | Losartan potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124750-99-8 | |

| Record name | Losartan potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Losartan potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOSARTAN POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ST302B24A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Profile of Losartan Potassium in Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the use of losartan potassium, an angiotensin II receptor blocker (ARB), in the management of heart failure. The document focuses on the molecular mechanisms, experimental evidence from various animal models, and detailed methodologies to facilitate further research and development in this area.

Core Mechanism of Action

Losartan is a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] By blocking this receptor, losartan prevents angiotensin II from exerting its potent vasoconstrictor and aldosterone-secreting effects, which are key contributors to the pathophysiology of heart failure.[1] The blockade of the AT1 receptor leads to a compensatory increase in renin and angiotensin II levels in the circulation. This elevated angiotensin II can then stimulate the angiotensin II type 2 (AT2) receptor, which is thought to counterbalance some of the detrimental effects of AT1 receptor activation.[2]

Signaling Pathway of the Renin-Angiotensin System and Losartan's Intervention

The following diagram illustrates the renin-angiotensin system and the specific point of intervention for losartan.

Caption: The Renin-Angiotensin System and Losartan's mechanism of action.

Preclinical Evidence of Efficacy in Heart Failure Models

A growing body of preclinical research has demonstrated that losartan can mitigate cardiovascular remodeling and improve cardiac function in various animal models of heart failure.[3] These studies highlight its potential to reduce cardiac hypertrophy, interstitial fibrosis, and inflammation, which are key pathological features of the failing heart.

Attenuation of Cardiac Fibrosis

Losartan has been shown to prevent and reduce cardiac fibrosis in multiple preclinical settings.

In a study utilizing a rat model of diabetic cardiomyopathy, losartan treatment (30 mg/kg/day for 16 weeks) significantly reduced myocardial fibrosis.[4] This effect was associated with the downregulation of transforming growth factor-beta 1 (TGF-β1) and the inhibition of the JAK/STAT signaling pathway.

Another study in an animal model of heart fibrosis induced by long-term intensive exercise demonstrated that losartan (50 mg/kg/day for 16 weeks) prevented collagen deposition in the right ventricle and reduced the expression of major fibrotic markers in both atria and the right ventricle.

The antifibrotic effects of losartan are mediated, in part, by its ability to inhibit the TGF-β1 signaling pathway, a key driver of fibrosis. The diagram below illustrates this proposed mechanism.

References

- 1. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The preclinical basis of the therapeutic evaluation of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Losartan reduces myocardial interstitial fibrosis in diabetic cardiomyopathy rats by inhibiting JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Losartan Potassium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Losartan potassium is the prototypical angiotensin II receptor blocker (ARB), a class of drugs pivotal in the management of hypertension and other cardiovascular diseases. Its mechanism centers on the highly selective, competitive antagonism of the angiotensin II type 1 (AT1) receptor. Upon oral administration, losartan undergoes significant first-pass metabolism, converting approximately 14% of the dose to its pharmacologically more potent, long-acting metabolite, EXP3174[1][2][3][4][5]. This active metabolite is a non-competitive, insurmountable antagonist that is 10 to 40 times more potent than the parent compound and is responsible for the majority of the clinical antihypertensive effect. This guide provides a detailed examination of losartan's pharmacological profile, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in its evaluation.

Mechanism of Action

Losartan exerts its therapeutic effects by interfering with the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.

1.1. The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade begins with the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to angiotensin II (Ang II), the primary active component of the system. Ang II mediates its effects by binding to specific receptors, most notably the AT1 receptor, which is found in tissues such as vascular smooth muscle, the heart, kidneys, and adrenal glands.

1.2. AT1 Receptor Blockade

Losartan and its active metabolite, EXP3174, selectively and competitively block the binding of Ang II to the AT1 receptor. This antagonism prevents the downstream physiological actions of Ang II, including:

-

Vasoconstriction: Inhibition of Ang II-induced narrowing of blood vessels leads to vasodilation and a reduction in systemic vascular resistance.

-

Aldosterone Secretion: By blocking Ang II's effect on the adrenal glands, losartan reduces the secretion of aldosterone. This leads to decreased sodium and water retention by the kidneys, contributing to a reduction in blood volume and pressure.

-

Sympathetic Nervous System Activity: Losartan blunts the enhancement of sympathetic nervous activity mediated by Ang II.

-

Cellular Growth: The drug inhibits Ang II-induced cellular hypertrophy and hyperplasia, which contributes to its protective effects against cardiac and vascular remodeling.

Losartan and EXP3174 exhibit a binding affinity for the AT1 receptor that is approximately 1,000 times greater than for the AT2 receptor, ensuring a highly specific effect. While losartan itself is a competitive antagonist, its metabolite EXP3174 acts as a non-competitive, "insurmountable" antagonist, providing a more sustained blockade.

Signaling Pathway Diagram

Caption: Mechanism of action of Losartan within the Renin-Angiotensin-Aldosterone System (RAAS).

Pharmacological Data

2.1. Pharmacodynamics

The interaction of losartan and its active metabolite with the AT1 receptor has been quantified through various assays. The active metabolite, EXP3174, is notably more potent than the parent drug.

| Parameter | Compound | Value | Notes |

| AT1 Receptor Binding | |||

| IC50 | Losartan | 20 nM | Concentration inhibiting 50% of Ang II binding in vitro. |

| IC50 | EXP3174 | 1.1 nM | Demonstrates significantly higher potency than losartan. |

| pKi | Losartan | 7.17 ± 0.07 | Represents the negative logarithm of the inhibition constant (Ki). |

| Antagonism Type | |||

| Losartan | Competitive | Causes a parallel rightward shift of the Ang II concentration-response curve. | |

| EXP3174 | Non-competitive | Produces an "insurmountable" blockade of the AT1 receptor. | |

| Clinical Efficacy | |||

| Blood Pressure Reduction | Losartan (50-100 mg/day) | ↓ 5-6 mmHg (Diastolic) vs. low dose | Dose-dependent reduction in systolic and diastolic blood pressure. |

| Losartan (50-150 mg/day) | ↓ 9.4-14.2 mmHg (Systolic) vs. placebo | Significant reductions observed with 24-h ambulatory monitoring. | |

| Losartan (50-150 mg/day) | ↓ 5.6-9.0 mmHg (Diastolic) vs. placebo | Sustained antihypertensive effect over a 24-hour period. |

2.2. Pharmacokinetics

The clinical effect of losartan is heavily influenced by its pharmacokinetic profile, particularly its conversion to the more active and longer-lasting metabolite, EXP3174.

| Parameter | Losartan | EXP3174 (Active Metabolite) |

| Absorption | ||

| Bioavailability | ~33% | N/A (formed via metabolism) |

| Tmax (Time to Peak) | ~1 hour | ~3-4 hours |

| Distribution | ||

| Volume of Distribution (Vd) | 34 L | 10-12 L |

| Protein Binding | 98.6-98.8% | 99.7% |

| Metabolism | ||

| Metabolic Pathway | Hepatic first-pass metabolism | Formed from losartan |

| Conversion to EXP3174 | ~14% of oral dose | N/A |

| Enzymes Involved | CYP2C9, CYP3A4 | N/A |

| Elimination | ||

| Half-life (t½) | 1.5-2.5 hours | 6-9 hours |

| Total Plasma Clearance | 600-610 mL/min | 47-50 mL/min |

| Renal Clearance | ~70-75 mL/min | ~25-26 mL/min |

| Route of Excretion | Urine (35%) and Feces (60%) | Renal and non-renal routes |

Experimental Protocols

The characterization of losartan's pharmacological profile relies on a suite of standardized in vitro and in vivo experimental procedures.

3.1. AT1 Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) and inhibitory concentration (IC50) of losartan and its metabolites.

-

Objective: To quantify the interaction between the drug and the AT1 receptor.

-

Methodology:

-

Membrane Preparation: AT1 receptors are typically sourced from tissues with high expression, such as rat liver or aortic smooth muscle cells, or from cell lines engineered to express the receptor (e.g., COS-7 cells). The cells are homogenized, and the membrane fraction containing the receptors is isolated via centrifugation.

-

Radioligand Binding: A radiolabeled Ang II analog (e.g., [¹²⁵I][Sar¹,Ile⁸]AngII) is used as a tracer.

-

Competition Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (losartan or EXP3174).

-

Separation and Detection: The reaction is terminated, and receptor-bound radioligand is separated from unbound ligand, typically by rapid filtration. The radioactivity of the filters is then measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is calculated. The Ki value can then be derived using the Cheng-Prusoff equation.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive AT1 receptor radioligand binding assay.

3.2. In Vivo Hypertension Models

Animal models are crucial for evaluating the antihypertensive effects of drugs like losartan before human trials.

-

Objective: To assess the dose-dependent effect of losartan on blood pressure in a living organism.

-

Methodology:

-

Model Selection: Spontaneously Hypertensive Rats (SHR) are a commonly used model that genetically develops hypertension, mimicking the human condition.

-

Drug Administration: Animals are divided into groups and administered various doses of losartan or a placebo, typically via oral gavage.

-

Blood Pressure Monitoring: Blood pressure is measured continuously or at regular intervals using methods like tail-cuff plethysmography or indwelling arterial catheters for more precise, direct measurements.

-

Data Collection: Measurements are taken before and after drug administration over a specified time course to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples may be collected concurrently to measure plasma concentrations of losartan and EXP3174, allowing for the correlation of drug levels with the observed blood pressure response.

-

3.3. Clinical Trial Design for Antihypertensive Agents

Human clinical trials are essential to establish the efficacy and safety of new antihypertensive drugs.

-

Objective: To determine the dose-response relationship, safety, and efficacy of losartan in hypertensive patients compared to placebo and/or an active comparator.

-

Typical Phase III Design:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is a gold standard. An active-control arm (e.g., another antihypertensive like a beta-blocker or ACE inhibitor) is often included for comparative efficacy.

-

Patient Population: Patients with a defined stage of hypertension (e.g., mild-to-moderate essential hypertension) are recruited.

-

Phases:

-

Washout/Placebo Run-in: Patients discontinue previous antihypertensive medications and may receive a placebo for several weeks to establish a stable baseline blood pressure.

-

Randomization: Eligible patients are randomly assigned to receive different fixed doses of losartan, placebo, or the active comparator.

-

Treatment Period: Patients are treated for a specified duration, typically 8-12 weeks for dose-response studies.

-

-

Endpoints:

-

Primary Efficacy Endpoint: The change from baseline in trough diastolic and/or systolic blood pressure at the end of the treatment period is a common primary endpoint.

-

Secondary Endpoints: These can include the percentage of patients achieving a target blood pressure, changes in 24-hour ambulatory blood pressure monitoring, and assessment of safety and tolerability through adverse event reporting and laboratory tests.

-

-

Statistical Analysis: Statistical models are used to compare the mean changes in blood pressure between the active treatment groups and the placebo group.

-

Clinical Trial Logic Diagram

Caption: Logical flow of a randomized, controlled clinical trial for an antihypertensive agent.

Conclusion

This compound possesses a well-defined pharmacological profile characterized by its selective blockade of the AT1 receptor. Its clinical utility is significantly enhanced by its conversion to the highly potent and long-acting metabolite, EXP3174. The antihypertensive efficacy and safety of losartan have been rigorously established through a combination of detailed in vitro binding assays, in vivo animal models, and large-scale, well-designed clinical trials. This comprehensive understanding of its mechanism, pharmacokinetics, and pharmacodynamics solidifies its role as a cornerstone therapy in cardiovascular medicine and provides a robust framework for the development of future antihypertensive agents.

References

Unveiling the Specificity: A Technical Guide to Losartan Potassium's AT1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and experimental evidence underlying the selective antagonism of the Angiotensin II Type 1 (AT1) receptor by losartan potassium. Losartan, the first of its class of angiotensin II receptor blockers (ARBs), exhibits a high degree of selectivity for the AT1 receptor over the AT2 receptor, a critical factor in its therapeutic efficacy for hypertension and other cardiovascular diseases.[1] This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways governed by the AT1 receptor.

Quantitative Assessment of AT1 Receptor Selectivity

The selectivity of losartan and its more potent active metabolite, EXP3174, for the AT1 receptor has been extensively quantified through various in vitro binding assays. These studies consistently demonstrate a significantly higher affinity for the AT1 receptor compared to the AT2 receptor.

Binding Affinity Data

The following tables summarize the key binding affinity parameters for losartan, its active metabolite EXP3174, and other notable ARBs for comparative purposes. This data, derived from radioligand binding and competitive inhibition assays, underscores the potent and selective nature of losartan's interaction with the AT1 receptor.

Table 1: Binding Affinity (IC50) of Losartan and Other ARBs for the AT1 Receptor

| Compound | IC50 (nM) | Tissue/Cell Line | Reference |

| Losartan | 20 | Rat Liver | [2] |

| Losartan | 16.4 | Not Specified | |

| EXP3174 | 1.1 | Vascular Smooth Muscle Cells (VSMC) | |

| EXP3174 | 37 | Not Specified | [3] |

| Valsartan | 2.7 | Rat Aorta | [2] |

| Irbesartan | 1.3 | Rat Liver | [2] |

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Inhibition Constant (Ki) of Losartan and EXP3174 for Angiotensin Receptors

| Compound | Receptor | Ki (nM) | Species | Reference |

| EXP3174 | AT1 | 0.67 | Human | |

| EXP3174 | AT1A | 0.57 | Rat | |

| EXP3174 | AT1B | 0.97 | Rat |

Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 3: Comparative Binding Affinities (pKi) of Various ARBs for the AT1 Receptor

| Compound | pKi | Reference |

| Candesartan | 8.61 ± 0.21 | |

| Telmisartan | 8.19 ± 0.04 | |

| Valsartan | 7.65 ± 0.12 | |

| Losartan | 7.17 ± 0.07 |

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 4: Dissociation Constant (Kd) for Angiotensin II Receptor

| Ligand | Kd (pM) | Cell Line | Reference |

| [3H]-Angiotensin II | 509.7 ± 18.5 | COS-7 |

Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher affinity.

It is noteworthy that losartan's active metabolite, EXP3174, is 10 to 40 times more potent than the parent compound. Studies have shown that losartan and its active metabolite have an approximately 1,000-fold greater affinity for the AT1 receptor than the AT2 receptor. In contrast, other ARBs like valsartan exhibit even higher selectivity, with an approximately 20,000-fold greater affinity for AT1 over AT2 receptors.

Experimental Protocols for Assessing AT1 Receptor Selectivity

A variety of sophisticated experimental techniques are employed to elucidate the selectivity of compounds like losartan for the AT1 receptor. These methods range from in vitro binding assays to functional assessments in isolated tissues and in vivo studies in animal models.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity and selectivity of a drug for its receptor. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radioligand to the AT1 receptor, and to determine the inhibitory constant (Ki) of a competing non-labeled ligand (e.g., losartan).

Protocol: Competition Binding Assay

-

Membrane Preparation:

-

Tissues (e.g., rat liver, adrenal gland) or cells expressing the AT1 receptor (e.g., COS-7, CHO) are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation, a fixed concentration of a radiolabeled AT1 receptor ligand (e.g., [³H]-Angiotensin II or ¹²⁵I-[Sar¹, Ile⁸]Ang II), and varying concentrations of the unlabeled competing ligand (losartan).

-

For determining non-specific binding, a high concentration of an unlabeled agonist (e.g., Angiotensin II) is added to a set of wells.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is analyzed using non-linear regression to determine the IC50 value of the competing ligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Bioassays

Functional assays measure the biological response elicited by the interaction of a ligand with its receptor. These assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the ability of losartan to inhibit Angiotensin II-induced vasoconstriction, a primary physiological effect mediated by the AT1 receptor.

Protocol:

-

Tissue Preparation:

-

A blood vessel, such as the thoracic aorta or mesenteric artery, is carefully dissected from a laboratory animal (e.g., rabbit, rat).

-

The artery is cut into rings and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

The rings are connected to a force transducer to measure changes in tension (contraction and relaxation).

-

-

Experimental Procedure:

-

The arterial rings are allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to Angiotensin II is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

The rings are then washed and incubated with a fixed concentration of losartan for a specific period.

-

A second concentration-response curve to Angiotensin II is then generated in the presence of losartan.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximal contraction induced by a standard agent (e.g., potassium chloride).

-

The rightward shift in the Angiotensin II concentration-response curve in the presence of losartan indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

-

Objective: To measure the inhibition of Angiotensin II-induced intracellular calcium release, a key downstream signaling event of AT1 receptor activation.

Protocol:

-

Cell Preparation:

-

Cells expressing the AT1 receptor are seeded in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

The cells are pre-incubated with varying concentrations of losartan or a vehicle control.

-

The plate is placed in a fluorescence plate reader.

-

Angiotensin II is added to the wells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of losartan.

-

The data is used to generate a dose-response curve and calculate the IC50 value for the inhibition of calcium mobilization.

-

Objective: To assess the ability of losartan to block Angiotensin II-induced recruitment of β-arrestin to the AT1 receptor, a key event in receptor desensitization and signaling.

Protocol:

-

Cell Line and Reagents:

-

Use a cell line (e.g., HEK293) stably co-expressing the AT1 receptor fused to a luciferase or fluorescent protein fragment and β-arrestin fused to the complementary fragment (e.g., NanoBiT or PathHunter assays).

-

-

Assay Procedure:

-

Cells are plated in a multi-well plate.

-

Cells are pre-incubated with different concentrations of losartan.

-

Angiotensin II is added to stimulate the cells.

-

The luminescence or fluorescence signal, indicative of the proximity of the receptor and β-arrestin, is measured using a plate reader.

-

-

Data Analysis:

-

The ability of losartan to inhibit the agonist-induced signal is quantified to determine its antagonistic activity at the level of β-arrestin recruitment.

-

In Vivo Models

In vivo studies are essential to confirm the AT1 receptor selectivity and antihypertensive efficacy of losartan in a whole-organism context.

Objective: To evaluate the effect of losartan on the pressor response to Angiotensin II in a living animal.

Protocol:

-

Animal Preparation:

-

A laboratory animal, typically a rat or mouse, is anesthetized.

-

Catheters are inserted into a femoral artery for continuous blood pressure monitoring and a femoral vein for drug administration.

-

Alternatively, telemetry devices can be implanted for chronic, conscious animal studies.

-

-

Experimental Procedure:

-

After a stabilization period, a baseline blood pressure is recorded.

-

A bolus injection or continuous infusion of Angiotensin II is administered, and the resulting increase in blood pressure is measured.

-

Losartan is then administered (e.g., intravenously or orally).

-

After a suitable time for the drug to take effect, the Angiotensin II challenge is repeated, and the pressor response is measured again.

-

-

Data Analysis:

-

The inhibition of the Angiotensin II-induced pressor response by losartan is calculated.

-

Dose-response curves can be generated to determine the potency of losartan in vivo.

-

AT1 Receptor Signaling Pathways

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a cascade of intracellular signaling events leading to various physiological and pathophysiological effects. Losartan's selective blockade of this receptor prevents these downstream consequences.

G-Protein Dependent Signaling

The primary signaling pathway activated by the AT1 receptor involves the Gq/11 family of G-proteins.

Caption: Gq/11-mediated signaling pathway of the AT1 receptor.

Upon Angiotensin II binding, the AT1 receptor activates Gq/11, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to cellular responses such as smooth muscle contraction, aldosterone secretion, and cell proliferation. Losartan competitively inhibits the initial binding of Angiotensin II to the AT1 receptor, thereby blocking this entire cascade.

G-Protein Independent Signaling (β-Arrestin Pathway)

In addition to G-protein coupling, the AT1 receptor can also signal through a G-protein independent pathway involving β-arrestin.

Caption: β-Arrestin-mediated signaling and desensitization of the AT1 receptor.

Following agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the AT1 receptor. This phosphorylation promotes the recruitment of β-arrestin, which sterically hinders further G-protein coupling (desensitization) and facilitates receptor internalization. Additionally, β-arrestin can act as a scaffold for other signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade. Losartan, by preventing Angiotensin II binding, also inhibits this β-arrestin-mediated pathway.

Experimental Workflow for Assessing AT1 Receptor Selectivity

The following diagram illustrates a typical workflow for characterizing the selectivity of a compound for the AT1 receptor.

Caption: A logical workflow for determining AT1 receptor selectivity.

This workflow begins with the compound of interest and proceeds through a series of in vitro and in vivo experiments to comprehensively characterize its interaction with the AT1 receptor. The data from these assays are then analyzed to definitively establish the compound's selectivity and potency.

Conclusion

The extensive body of evidence from binding affinity studies, functional bioassays, and in vivo models unequivocally demonstrates the high selectivity of this compound for the Angiotensin II Type 1 receptor. Its ability to potently and selectively block the actions of Angiotensin II at the AT1 receptor, without significantly affecting the AT2 receptor, is the cornerstone of its therapeutic utility. This technical guide provides a foundational understanding of the principles and methodologies used to establish this selectivity, offering valuable insights for researchers and professionals in the field of cardiovascular drug discovery and development.

References

A Technical Guide to the Pharmacology of E-3174, the Active Metabolite of Losartan Potassium

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Losartan potassium, the first orally available angiotensin II receptor antagonist, exerts a significant portion of its therapeutic effect through its principal active metabolite, E-3174 (also known as EXP-3174). This metabolite is a highly potent and selective angiotensin II type 1 (AT₁) receptor antagonist, demonstrating a greater affinity and longer duration of action than the parent compound. After oral administration of losartan, approximately 14% of the dose is converted via hepatic cytochrome P450 enzymes into E-3174.[1] This biotransformation is critical to the overall clinical efficacy of losartan, as E-3174 is 10 to 40 times more potent in its ability to block the AT₁ receptor.[1] Its prolonged half-life of 6 to 9 hours contributes substantially to the once-daily dosing regimen of losartan.[1] This document provides an in-depth examination of the core pharmacology of E-3174, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, associated signaling pathways, and the experimental methodologies used for its characterization.

Mechanism of Action

E-3174 is a non-peptide, selective antagonist of the angiotensin II type 1 (AT₁) receptor.[2] Unlike its parent compound, losartan, which is a competitive antagonist, E-3174 exhibits non-competitive, insurmountable antagonism.[1] This property is attributed to its tight binding and slow dissociation from the AT₁ receptor. By binding with high affinity to the AT₁ receptor, E-3174 effectively blocks the physiological actions of angiotensin II, the primary vasoactive hormone of the renin-angiotensin-aldosterone system (RAAS). This blockade prevents angiotensin II-mediated effects, including vasoconstriction, aldosterone secretion, sympathetic nervous system activation, and cellular growth, thereby leading to a reduction in blood pressure.

The insurmountable nature of E-3174's antagonism means that even with increasing concentrations of the agonist (angiotensin II), the maximal response cannot be restored. This is a key pharmacological distinction from losartan and contributes to the sustained clinical effects observed.

Quantitative Pharmacological Data

The pharmacological and pharmacokinetic parameters of E-3174 are distinct from its parent compound, losartan. The following tables summarize key quantitative data from various studies.

Table 1: Receptor Binding and Potency

| Parameter | E-3174 | Losartan | Notes |

| Potency vs. Losartan | 10- to 40-fold more potent | - | E-3174 is the major contributor to the pharmacological effect. |

| IC₅₀ | 1.1 nM | ~20 nM | Concentration inhibiting 50% of [¹²⁵I]-Angiotensin II binding to vascular smooth muscle cells. |

| Kᵢ (human AT₁) | 0.67 nM | - | Inhibitory constant for human AT₁ receptors. |

| Kᵢ (rat AT₁ₐ) | 0.57 nM | - | Inhibitory constant for rat AT₁ₐ receptors. |

| Kᵢ (rat AT₁ₑ) | 0.97 nM | - | Inhibitory constant for rat AT₁ₑ receptors. |

| Antagonism Type | Non-competitive, Insurmountable | Competitive | Related to the slow dissociation rate of E-3174 from the AT₁ receptor. |

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | E-3174 | Losartan | Notes |

| Time to Peak (Tₘₐₓ) | 3 - 4 hours | 1 - 2 hours | Following a single oral dose of losartan. |

| Peak Concentration (Cₘₐₓ) | Varies by ethnicity/genotype | Varies by ethnicity/genotype | After a 50 mg oral losartan dose. |

| Elimination Half-Life (t₁/₂) | 6 - 9 hours | 1.5 - 2.5 hours | The longer half-life of E-3174 supports once-daily dosing. |

| Volume of Distribution (Vd) | ~12 L | ~34 L | Data for losartan metabolite. |

| Metabolism | - | ~14% converted to E-3174 | Primarily by hepatic CYP2C9 and CYP3A4. |

| Primary Excretion Route | Renal (55%) and Hepatic | Hepatic | E-3174 has significant renal clearance. |

Signaling Pathways

E-3174 prevents the activation of downstream signaling cascades by blocking angiotensin II from binding to the AT₁ receptor, a G-protein coupled receptor (GPCR). The primary pathway inhibited is the canonical G-protein-dependent cascade.

G-Protein-Dependent Signaling

The AT₁ receptor predominantly couples to the Gq/11 family of G-proteins. Blockade by E-3174 prevents the following sequence:

-

G-Protein Activation: Angiotensin II binding normally causes a conformational change in the AT₁ receptor, activating Gq.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, along with Ca²⁺, activates protein kinase C (PKC), which is involved in cell growth, proliferation, and inflammation.

Caption: AT₁ Receptor G-Protein-Dependent Signaling Pathway Blocked by E-3174.

G-Protein-Independent Signaling

AT₁ receptor activation can also initiate signaling through a β-arrestin-dependent pathway, which is implicated in processes like receptor internalization and activation of MAP kinases (e.g., ERK1/2). By preventing the initial ligand-receptor interaction, E-3174 also abrogates this G-protein-independent signaling.

Experimental Protocols

Characterization of E-3174 relies on a combination of analytical, in vitro, and in vivo experimental assays.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the concentration of losartan and E-3174 in biological matrices like plasma and urine.

Objective: To separate and quantify losartan and E-3174.

Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction. For example, methyl tert-butyl ether (MTBE) can be used for extraction after the addition of an internal standard and acidification.

-

Chromatographic System: A reverse-phase C18 or phenyl analytical column is commonly used.

-

Mobile Phase: A typical mobile phase consists of an acidified phosphate buffer (e.g., 0.01M, pH 2.5) and acetonitrile in a 60:40 v/v ratio. A gradient elution may be used for plasma to optimize separation.

-

Flow Rate: A constant flow rate, such as 1.2 mL/min, is maintained.

-

Detection: Detection can be achieved using UV absorbance at 200 nm or, for higher sensitivity, fluorescence detection. Mass spectrometry (LC-MS/MS) provides the highest sensitivity and specificity.

-

Quantification: A standard curve is generated using known concentrations of losartan and E-3174 to calculate the concentrations in the unknown samples. The linear range is typically validated (e.g., 0.02 - 10 µg/mL).

Protocol: AT₁ Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Kᵢ) and potency (IC₅₀) of E-3174 for the AT₁ receptor.

Objective: To measure the competitive displacement of a radiolabeled ligand from the AT₁ receptor by E-3174.

Methodology:

-

Receptor Preparation: Membranes are prepared from a source rich in AT₁ receptors, such as rat liver or Chinese Hamster Ovary (CHO) cells engineered to express the human AT₁ receptor. Tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

-

Radioligand: A radiolabeled AT₁ receptor ligand, typically [¹²⁵I][Sar¹,Ile⁸]Angiotensin II, is used.

-

Assay Incubation: In a 96-well plate, the receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the competing compound (E-3174).

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled agonist (e.g., 10 µmol/L Angiotensin II) to saturate the receptors and measure non-specific binding.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand (retained on the filter) from the free radioligand. The filters are washed with ice-cold buffer.

-

Counting: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay to Determine AT₁ Affinity.

Protocol: In Vivo Angiotensin II Challenge

This pharmacodynamic assay measures the ability of E-3174 to block the pressor (blood pressure-increasing) effects of exogenous angiotensin II in vivo.

Objective: To quantify the magnitude and duration of AT₁ receptor blockade in a living system.

Methodology:

-

Subject Preparation: The study is conducted in normotensive volunteers or animal models. Continuous, non-invasive blood pressure monitoring is established.

-

Baseline Dose-Finding: A preliminary challenge is performed where escalating bolus doses of angiotensin II are administered intravenously to determine the dose required to elicit a target increase in systolic blood pressure (e.g., ~30 mmHg). This dose is then used for the remainder of the study for that subject.

-

Drug Administration: A single dose of the antagonist (e.g., losartan, which is metabolized to E-3174) or a direct intravenous infusion of E-3174 is administered.

-

Post-Dose Challenges: At specified time points after drug administration (e.g., 1, 4, 8, 24 hours), the predetermined dose of angiotensin II is re-administered.

-

Measurement: The pressor response (increase in blood pressure) to each angiotensin II challenge is recorded.

-

Data Analysis: The inhibition of the pressor response is calculated as a percentage of the baseline response. This allows for the characterization of the onset, peak, and duration of the pharmacological effect of E-3174. A drug dose that inhibits the pressor response by at least 75% is considered highly effective.

Conclusion

E-3174 is the primary mediator of the therapeutic effects of losartan. Its superior potency, non-competitive insurmountable antagonism, and longer half-life result in a profound and sustained blockade of the AT₁ receptor. A thorough understanding of its distinct pharmacological profile, from receptor kinetics to in vivo pharmacodynamics, is essential for the development and optimization of drugs targeting the renin-angiotensin system. The experimental protocols detailed herein represent the foundational methodologies for characterizing such agents, providing the quantitative data necessary for preclinical and clinical research.

References

In Vitro Effects of Losartan on Vascular Smooth Muscle Cells: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro effects of losartan on vascular smooth muscle cells (VSMCs). Losartan, a selective angiotensin II (Ang II) type 1 (AT1) receptor antagonist, plays a significant role in modulating VSMC function, particularly in processes relevant to vascular pathologies such as hypertension and atherosclerosis.[1][2] This document details the quantitative effects of losartan on VSMC proliferation, apoptosis, and migration, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways.

Quantitative Effects of Losartan on VSMC Functions

Losartan exerts a range of quantifiable effects on VSMC behavior in vitro, primarily through its antagonism of the AT1 receptor and subsequent modulation of downstream signaling pathways.[1][2]

Inhibition of VSMC Proliferation

Losartan has been shown to inhibit VSMC proliferation induced by various stimuli, most notably Ang II and fetal bovine serum (FBS).[1] The primary mechanism of this anti-proliferative effect involves cell cycle arrest at the G0/G1 phase.

| Parameter | Stimulant | Losartan Concentration | Effect | Reference |

| Proliferation | Ang II (1 µM) | 10 µM | 38.7% net inhibition | |

| Ang II (1 µM) | Dose-dependent | Decrease from 163.8% to 125.1% of control | ||

| 15% FBS | Dose-dependent | Inhibition of proliferation | ||

| Protein Synthesis | Ang II | ED50: 6.2 ± 1.8 x 10⁻⁸ M | Concentration-dependent inhibition |

Induction of Apoptosis

While some studies suggest losartan's primary anti-proliferative effect is not through apoptosis, others indicate that it can induce apoptosis in VSMCs, particularly in the context of vascular injury. This discrepancy may be due to different experimental conditions and models.

| Parameter | Model | Losartan Treatment | Effect | Reference |

| DNA Fragmentation | Injured SHR Aorta | Not specified | 2.6-fold increase at Day 5 | |

| Injured SHR Aorta | Not specified | 4.1-fold increase at Day 10 | ||

| Apoptotic SMCs | Injured SHR Aorta | Not specified | 61% increase at Day 5 | |

| Injured SHR Aorta | Not specified | 68% increase at Day 10 | ||

| Annexin V Staining | Cultured VSMCs | Not specified | No significant apoptotic cell death observed |

Modulation of Cell Migration and Matrix Metalloproteinases (MMPs)

Losartan influences VSMC migration and the expression and activity of MMPs, which are crucial for extracellular matrix remodeling and cell motility.

| Parameter | Effect of Losartan | Mechanism | Reference |

| Migration | Inhibition of Ang II-induced migration | Blockade of AT1 receptor | |

| MMP-2 Activity | Reduction of Ang II-induced decrease | AT1 receptor antagonism | |

| MMP-9 Expression | Inhibition of Ang II-induced expression | AT1 receptor antagonism | |

| TIMP-1 Expression | Promotion of expression | AT1 receptor antagonism |

Experimental Protocols

Detailed methodologies for key in vitro assays to assess the effects of losartan on VSMCs are provided below.

VSMC Proliferation Assays

2.1.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed VSMCs in a 24-well plate at a density of 1x10⁴ cells per well in DMEM supplemented with 10% FBS and incubate overnight.

-

Treatment: Starve cells in serum-free medium for 24 hours to synchronize the cell cycle. Treat cells with various concentrations of losartan in the presence or absence of a stimulant (e.g., 1 µM Ang II or 15% FBS) for 48 hours.

-

MTT Incubation: Add 50 µl of 1 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the supernatant and add 200 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Transfer 100 µl of the solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

2.1.2. BrdU Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Aspirate the medium, and fix the cells with 4% paraformaldehyde for 30 minutes. Wash with PBS and then treat with 2N HCl for 30 minutes at room temperature to denature the DNA.

-

Immunostaining: Neutralize the acid with 0.1 M sodium borate buffer, then block with 5% normal goat serum. Incubate with an anti-BrdU primary antibody overnight at 4°C.

-

Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Add TMB substrate and stop the reaction with 2N H₂SO₄.

-

Measurement: Read the absorbance at 450 nm.

VSMC Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the collective migration of a sheet of cells.

-

Cell Seeding: Seed VSMCs in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the monolayer using a sterile 200 µl pipette tip.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh serum-free medium containing different concentrations of losartan with or without a chemoattractant (e.g., Ang II).

-

Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours) using an inverted microscope.

-

Analysis: Measure the width of the wound at multiple points for each image. The percentage of wound closure can be calculated as: [(Initial Wound Width - Final Wound Width) / Initial Wound Width] * 100.

Apoptosis Assays

2.3.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture VSMCs and treat with losartan as desired.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

2.3.2. Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Lysate Preparation: Treat VSMCs with losartan, then lyse the cells in a chilled lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford assay.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add 2x Reaction Buffer containing DTT.

-

Substrate Addition: Initiate the reaction by adding the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Read the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Treat VSMCs with losartan for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-AMPK, total AMPK, phospho-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the band intensities.

Signaling Pathways and Experimental Workflows

Losartan's effects on VSMCs are mediated by complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Caption: Signaling pathways modulated by losartan in vascular smooth muscle cells.

Experimental Workflow

Caption: A typical experimental workflow for studying the in vitro effects of losartan on VSMCs.

References

- 1. Losartan Inhibits Vascular Smooth Muscle Cell Proliferation through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Losartan Potassium and Renin-Angiotensin System Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of losartan potassium and its profound inhibitory effects on the Renin-Angiotensin System (RAS). Losartan, the first orally active, nonpeptide angiotensin II receptor antagonist, selectively blocks the AT1 receptor subtype, thereby mitigating the multifaceted pathophysiological actions of angiotensin II. This document delves into the intricate mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical implications of losartan. Detailed summaries of quantitative data from pivotal studies are presented in tabular format for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to the study of losartan and the RAS, alongside illustrative diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological role.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Dysregulation of this system is a hallmark of hypertension and is implicated in the pathophysiology of various cardiovascular and renal diseases.[1] this compound, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, represents a cornerstone in the therapeutic management of these conditions.[2][3] By competitively inhibiting the binding of angiotensin II to the AT1 receptor, losartan effectively counteracts the vasoconstrictive, aldosterone-secreting, and pro-hypertrophic effects of this key effector peptide of the RAS.[4] This guide offers an in-depth exploration of the science underpinning losartan's interaction with the RAS, tailored for professionals in research and drug development.

The Renin-Angiotensin System (RAS)

The RAS is a complex enzymatic cascade that plays a pivotal role in cardiovascular homeostasis. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure, reduced sodium delivery to the distal tubule, and sympathetic nervous system activation. Renin cleaves its substrate, angiotensinogen, a glycoprotein synthesized primarily in the liver, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the potent octapeptide angiotensin II by angiotensin-converting enzyme (ACE), which is predominantly found in the pulmonary circulation but is also present in various other tissues.

Angiotensin II exerts its physiological effects by binding to specific receptors, primarily the AT1 and AT2 receptors. The majority of the known cardiovascular and renal effects of angiotensin II are mediated through the AT1 receptor.

Signaling Pathway of the Renin-Angiotensin System

Mechanism of Action of this compound

Losartan is a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor. It and its more potent, long-acting active metabolite, EXP3174, block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the physiological actions of angiotensin II. This blockade is specific to the AT1 receptor, as losartan has a much lower affinity for the AT2 receptor. By preventing the interaction of angiotensin II with its receptor, losartan leads to several key downstream effects:

-

Vasodilation: Inhibition of angiotensin II-mediated vasoconstriction results in the relaxation and widening of blood vessels, leading to a decrease in blood pressure.

-

Reduced Aldosterone Secretion: By blocking the stimulation of the adrenal cortex by angiotensin II, losartan decreases the secretion of aldosterone. This leads to reduced renal reabsorption of sodium and water, contributing to a decrease in blood volume and blood pressure.

-

Inhibition of Cellular Growth: Angiotensin II is known to have mitogenic effects, promoting cellular hypertrophy and hyperplasia in tissues such as the heart and blood vessels. Losartan's antagonism of the AT1 receptor helps to mitigate these effects.

A crucial aspect of losartan's mechanism is the resultant feedback loop. The blockade of AT1 receptors removes the negative feedback of angiotensin II on renin release, leading to an increase in plasma renin activity (PRA) and circulating levels of angiotensin II. However, despite the elevated angiotensin II levels, the antihypertensive effect of losartan is maintained due to the competitive antagonism at the AT1 receptor.

Mechanism of Losartan Action

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Losartan is well-absorbed after oral administration and undergoes substantial first-pass metabolism in the liver. Approximately 14% of an oral dose is converted to its active carboxylic acid metabolite, EXP3174. EXP3174 is 10 to 40 times more potent than losartan and is a noncompetitive antagonist at the AT1 receptor, contributing significantly to the pharmacological effects of losartan.

Table 1: Pharmacokinetic Parameters of Losartan and EXP3174

| Parameter | Losartan | EXP3174 (Active Metabolite) |

| Bioavailability | ~33% | - |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3-4 hours |

| Plasma Protein Binding | >98% (primarily to albumin) | >99% (primarily to albumin) |

| Metabolism | Hepatic (CYP2C9 and CYP3A4) | - |

| Elimination Half-life (t1/2) | 1.5-2.5 hours | 6-9 hours |

| Excretion | Urine and feces (via bile) | Primarily renal |

Pharmacodynamics

The pharmacodynamic effects of losartan are a direct consequence of its AT1 receptor blockade. Administration of losartan leads to a dose-dependent increase in plasma renin activity (PRA) and angiotensin II concentrations, while plasma aldosterone concentrations are decreased.

Table 2: Hemodynamic and Hormonal Effects of Losartan (100 mg/day for 7 days in healthy volunteers)

| Parameter | Baseline (Mean ± SD) | After First Dose (Mean ± SD) | After Last Dose (Mean ± SD) |

| Supine Systolic Blood Pressure (mmHg) | - | -8.8 ± 9.6 | -11.6 ± 8.9 |

| Supine Diastolic Blood Pressure (mmHg) | - | -6.8 ± 5.0 | -7.0 ± 4.8 |

| Plasma Renin Activity (ng AI/mL/hr) | 1.2 ± 0.6 | 12.0 ± 6.3 | 9.6 ± 4.9 |

| Plasma Angiotensin II (pg/mL) | 4.3 ± 1.7 | 72.4 ± 33.3 | 45.7 ± 14.1 |

Table 3: Comparative Effects of Losartan and Enalapril on the RAS in Hypertensive Patients (6 weeks of treatment)

| Parameter | Losartan (100 mg) | Enalapril (20 mg) |

| Change in Plasma Renin Activity | 1.7-fold increase | 2.8-fold increase |

| Change in Angiotensin II | 2.5-fold increase | 77% decrease |

| Change in Plasma Aldosterone | ~50% decrease | ~50% decrease |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of losartan in the management of hypertension. The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study, a large-scale, double-blind, randomized trial, compared the effects of losartan-based and atenolol-based antihypertensive therapy in 9,193 patients with hypertension and left ventricular hypertrophy. The study found that after a mean follow-up of 4.8 years, the primary composite endpoint (cardiovascular mortality, stroke, and myocardial infarction) was significantly lower in the losartan group compared to the atenolol group, primarily driven by a reduction in the risk of stroke.

Table 4: Key Outcomes of the LIFE Study

| Outcome | Losartan Group | Atenolol Group | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint | 11% | 13% | 0.87 (0.77-0.98) | 0.021 |

| Cardiovascular Mortality | 4% | 5% | 0.89 (0.73-1.07) | 0.206 |

| Stroke | 5% | 7% | 0.75 (0.63-0.89) | 0.001 |

| New-onset Diabetes | 6% | 8% | 0.75 (0.63-0.88) | 0.001 |

Experimental Protocols

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay

This protocol describes the determination of PRA by measuring the rate of angiotensin I generation from endogenous angiotensinogen.

Materials:

-

Blood collection tubes with EDTA

-

Refrigerated centrifuge

-

Incubator or water bath (37°C)

-

pH meter

-

Angiotensin I radioimmunoassay (RIA) kit

-

Inhibitors of angiotensinases and converting enzyme (e.g., EDTA, neomycin, DFP or PMSF)

Procedure:

-

Blood Collection and Plasma Separation: Collect whole blood into chilled EDTA tubes. Immediately centrifuge at 4°C to separate the plasma. Store plasma at -20°C or lower until analysis.

-

Incubation: Thaw plasma on ice. Adjust the pH of the plasma to 5.7. Add inhibitors of angiotensinases and converting enzyme. Divide the sample into two aliquots. Incubate one aliquot at 37°C for a specified time (e.g., 1-3 hours, or up to 18 hours for low-renin samples) to allow for the generation of angiotensin I. Keep the second aliquot at 4°C as a baseline control.

-

Radioimmunoassay: Following incubation, stop the enzymatic reaction by placing the tubes on ice. Quantify the amount of angiotensin I in both the incubated and control samples using a commercial RIA kit according to the manufacturer's instructions.

-

Calculation: Calculate the PRA as the rate of angiotensin I generation, typically expressed as nanograms of angiotensin I per milliliter of plasma per hour of incubation (ng/mL/h).

Quantification of Angiotensin II in Plasma by HPLC-Radioimmunoassay

This method combines the specificity of high-performance liquid chromatography (HPLC) with the sensitivity of radioimmunoassay for the accurate measurement of angiotensin II.

Materials:

-

Solid-phase extraction (SPE) cartridges

-

HPLC system with a reversed-phase column

-

Volatile mobile phase (e.g., acetonitrile and heptafluorobutyric acid)

-

Evaporator

-

Angiotensin II RIA kit

Procedure:

-

Sample Preparation: Collect blood in the presence of a protease inhibitor cocktail. Separate plasma by centrifugation.

-

Solid-Phase Extraction: Extract angiotensin peptides from the plasma using SPE cartridges to remove interfering proteins.

-

HPLC Separation: Inject the extracted sample into the HPLC system. Use an isocratic elution with a volatile mobile phase to separate angiotensin II from other related peptides.

-

Fraction Collection and Concentration: Collect the fraction corresponding to the elution time of angiotensin II. Concentrate the collected fraction to dryness using an evaporator.

-

Radioimmunoassay: Reconstitute the dried sample in RIA buffer and quantify the angiotensin II concentration using a specific RIA kit.

AT1 Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of losartan to the AT1 receptor using a radioligand binding assay.

Materials:

-

Cell line or tissue expressing AT1 receptors (e.g., COS-7 cells transfected with human AT1 receptor cDNA, rat liver membranes)

-

Radiolabeled angiotensin II analog (e.g., [125I][Sar1, Ile8]AngII)

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the cells or tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the AT1 receptors. Resuspend the membrane pellet in the binding buffer.

-

Binding Reaction: In a series of tubes, incubate a fixed amount of membrane protein with a constant concentration of the radiolabeled angiotensin II analog and varying concentrations of unlabeled losartan. Include control tubes with only the radioligand (total binding) and with an excess of unlabeled angiotensin II (non-specific binding).

-

Incubation and Filtration: Incubate the reaction mixtures at a specific temperature for a defined period to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the losartan concentration to determine the IC50 value (the concentration of losartan that inhibits 50% of the specific binding of the radioligand).

Experimental Workflow for In Vivo Antihypertensive Effect Assessment in Spontaneously Hypertensive Rats (SHR)

This workflow describes a typical experimental design to evaluate the blood pressure-lowering effects of losartan in a hypertensive animal model.

Conclusion

This compound remains a pivotal therapeutic agent in the management of hypertension and related cardiovascular and renal diseases. Its well-defined mechanism of action, centered on the selective and competitive antagonism of the AT1 receptor, provides a targeted approach to inhibiting the detrimental effects of a hyperactive Renin-Angiotensin System. This technical guide has provided a detailed examination of the molecular interactions, pharmacokinetic and pharmacodynamic properties, and clinical efficacy of losartan. The inclusion of detailed experimental protocols and illustrative diagrams is intended to serve as a valuable resource for researchers and scientists in the ongoing exploration of RAS inhibition and the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Effects of Losartan Potassium on Aldosterone Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of losartan potassium, an angiotensin II receptor blocker (ARB), on aldosterone secretion. It delves into the underlying mechanisms, presents quantitative data from clinical studies, details experimental protocols, and illustrates key pathways and workflows through diagrams.

Core Mechanism of Action

This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] Angiotensin II, a key effector hormone of the Renin-Angiotensin-Aldosterone System (RAAS), potently stimulates aldosterone secretion from the adrenal cortex by binding to these AT1 receptors.[2][3] By competitively blocking this interaction, losartan inhibits the primary stimulus for aldosterone production and release, leading to a decrease in plasma aldosterone concentrations. This blockade also results in a feedback-mediated increase in plasma renin activity (PRA) and, consequently, a rise in circulating angiotensin II levels, which are unable to exert their effects on the now-blocked AT1 receptors.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Losartan's Intervention

The following diagram illustrates the RAAS cascade and the point of intervention for losartan.

Quantitative Data on Losartan's Effects

The following tables summarize the quantitative effects of losartan on key components of the RAAS from a notable clinical study involving hypertensive patients.

Table 1: Effects of Losartan and Enalapril on Plasma Renin Activity (PRA), Angiotensin II, and Aldosterone (4 hours post-dose at 6 weeks)

| Treatment Group | N | Change in PRA (-fold) | Change in Angiotensin II (-fold) | Change in Plasma Aldosterone |

| Placebo | 12 | - | - | - |

| Losartan 25 mg | 13 | - | - | Decreased |

| Losartan 100 mg | 13 | 1.7 | 2.5 | Decreased by ~50% |

| Enalapril 20 mg | 13 | 2.8 | Decreased by 77% | Decreased by ~50% |

Table 2: Effects of Losartan on Plasma Aldosterone Under Different Salt Conditions

| Condition | N | Baseline Plasma Aldosterone (pmol/L) | Post-Losartan Plasma Aldosterone (pmol/L) | p-value |

| Low Salt | 6 | 1135 ± 204 | 558 ± 102 | 0.015 |

Table 3: Aldosterone Response to Angiotensin II Infusion With and Without Losartan (Low Salt Condition)

| Treatment | N | Change in Plasma Aldosterone (pmol/L) | p-value |

| Angiotensin II alone | 6 | +436 ± 83 | 0.019 |

| Angiotensin II with Losartan | 6 | -49 ± 110 | 0.019 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols based on the cited literature.

Protocol 1: Assessment of RAAS Mediators in Hypertensive Patients

-

Study Design: A randomized, placebo-controlled, double-blind study with parallel groups.

-

Participants: Hypertensive patients with supine diastolic blood pressure between 95 and 110 mm Hg.

-

Treatment: Patients were allocated to receive placebo, losartan (25 mg or 100 mg), or enalapril (20 mg) once daily for 6 weeks.

-

Blood Sampling: Blood samples for RAAS mediators were collected on four inpatient days: at the end of a placebo run-in period, after the first dose, and at 2 and 6 weeks of treatment. Samples were taken at 0, 4, 4.5, 8, 12, and 24 hours after dosing.

-

Analytical Methods:

-

Plasma Renin Activity (PRA): Measured by radioimmunoassay (RIA) of angiotensin I generated after timed plasma incubation.

-

Plasma Angiotensin II: Measured by RIA.

-

Plasma and Urinary Aldosterone: Measured by RIA using commercially available kits.

-

Losartan and its metabolite (E-3174): Measured by high-performance liquid chromatography (HPLC) with UV detection.

-

Protocol 2: Losartan Suppression Test for Primary Aldosteronism

-

Objective: To assess the suppressibility of aldosterone secretion in the diagnosis of primary aldosteronism.

-

Procedure:

-

Patients are seated for at least one hour before the test.

-

A baseline blood sample is drawn for plasma aldosterone concentration (PAC) and PRA.

-

A 50 mg oral dose of losartan is administered.

-

Blood samples for PAC and PRA are drawn again at specified intervals (e.g., 2 hours post-administration).

-

-

Interpretation: In patients with essential hypertension, losartan is expected to suppress PAC. A lack of suppression is indicative of autonomous aldosterone secretion, a hallmark of primary aldosteronism. An aldosterone-renin ratio (ARR) >35 with a PAC >10 ng/dL post-losartan is considered a positive test.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for a clinical trial assessing the effects of losartan on the RAAS.

The "Aldosterone Escape" Phenomenon

Despite initial suppression, long-term treatment with ARBs like losartan can sometimes lead to a gradual return of aldosterone levels towards baseline, a phenomenon known as "aldosterone escape" or "aldosterone breakthrough". The mechanisms are not fully elucidated but may involve:

-

Incomplete AT1 Receptor Blockade: Extremely high levels of angiotensin II resulting from the feedback loop may partially overcome the receptor blockade.

-

Non-Angiotensin II Stimuli: Other secretagogues, such as potassium and adrenocorticotropic hormone (ACTH), may play a more significant role in aldosterone regulation during chronic AT1 receptor blockade.

-

Upregulation of the Intra-adrenal RAAS: Losartan can paradoxically increase renin content within the adrenal glands, potentially contributing to local angiotensin II production and subsequent aldosterone secretion.

One study noted that the incidence of aldosterone breakthrough at one year was 28%, with 57% of those cases occurring in patients taking losartan.

Conclusion

This compound effectively reduces aldosterone secretion by blocking the action of angiotensin II at the AT1 receptor. This effect is most pronounced in the short term and under conditions of a stimulated RAAS, such as a low-salt diet. Quantitative data from clinical trials consistently demonstrate a significant decrease in plasma aldosterone levels following losartan administration. However, the potential for "aldosterone escape" during chronic therapy is an important consideration for researchers and clinicians, suggesting that the long-term regulation of aldosterone is multifactorial and may involve pathways independent of systemic angiotensin II. Further research into the mechanisms of aldosterone breakthrough is warranted to optimize long-term therapeutic strategies.

References

The Genetic Compass of Losartan: An In-depth Guide to its Influence on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction